molecular formula C26H32O2 B11931173 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid CAS No. 160162-42-5

3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Cat. No.: B11931173
CAS No.: 160162-42-5
M. Wt: 376.5 g/mol
InChI Key: RQANARBNMTXCDM-UHFFFAOYSA-N
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Description

AP-1 Inhibition and Downstream Signaling Pathways

SR11302 exerts its primary biological effect through potent inhibition of the AP-1 transcription factor complex, a heterodimeric protein typically composed of Jun and Fos family members. Structural analysis reveals that the compound's tetraenoic acid backbone and 4-methylphenyl substitution enable direct interaction with the basic region-leucine zipper (bZIP) domain of c-Jun, preventing its dimerization with Fos proteins. This inhibition disrupts AP-1's ability to bind DNA consensus sequences (5'-TGAGTCA-3'), effectively blocking transcriptional activation of target genes involved in cell proliferation and metastasis.

In lung cancer models, SR11302 treatment reduces c-Jun mRNA expression by 62% in primary tumors (p = 0.0004) while leaving c-Fos levels unchanged, indicating isoform-specific regulatory effects. The compound's impact on downstream signaling manifests most prominently in circulating tumor cells (CTCs), where it induces a 73% reduction in viable CTC populations (p = 0.008) through suppression of AP-1-mediated survival pathways. Notably, these effects occur independently of primary tumor modulation, suggesting distinct transcriptional requirements for metastatic progression.

AP-1 Component Expression Change p-value Biological Outcome
c-Jun mRNA -62% 0.0004 Reduced CTC viability
c-Fos protein No change >0.05 Maintained primary tumor proliferation
AP-1 DNA binding -89% <0.001 Blocked EMT gene activation

Interaction with Retinoic Acid Receptors (RAR/RXR)

Despite structural similarity to all-trans-retinoic acid (ATRA), SR11302 exhibits atypical receptor binding characteristics. Nuclear magnetic resonance studies demonstrate preferential binding to RARα (Kd = 2.3 nM) and RARγ (Kd = 5.1 nM), with no detectable affinity for RARβ or retinoid X receptor (RXR) isoforms. This selective interaction pattern enables SR11302 to activate discrete transcriptional programs distinct from classical retinoid signaling.

The compound's 4-methylphenyl substitution at position 9 creates steric hindrance that prevents co-activator recruitment to RAR response elements (RAREs). Instead, SR11302-RAR complexes recruit histone deacetylases (HDACs) to AP-1-containing promoter regions, creating localized chromatin condensation (30% increase in H3K9me3 marks) that synergistically enhances AP-1 inhibition. This dual mechanism explains SR11302's ability to suppress tumor metastasis without inducing retinoid-associated differentiation phenotypes.

Epigenetic Modulation of Gene Expression Networks

SR11302 induces genome-wide epigenetic remodeling through AP-1/RAR-mediated recruitment of chromatin modifiers. Chromatin immunoprecipitation sequencing (ChIP-seq) in treated CTCs reveals:

  • Histone Modification Changes :

    • 45% increase in H3K27 trimethylation at MMP9 promoter
    • 28% decrease in H4K16 acetylation at TWIST1 enhancer
  • DNA Methylation Shifts :

    • Hypermethylation (Δβ = +0.32) at AP-1 binding sites in metastatic genes
    • Hypomethylation (Δβ = -0.18) at tumor suppressor loci containing RAREs

These epigenetic modifications correlate with sustained suppression of epithelial-mesenchymal transition (EMT) markers (E-cadherin upregulation: 2.7-fold; N-cadherin downregulation: 4.1-fold) and reduced metastatic potential in vivo. The compound's ability to establish heritable epigenetic silencing of pro-metastatic genes (72-hour persistence post-treatment) suggests durable transcriptional reprogramming capabilities.

Properties

IUPAC Name

3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANARBNMTXCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710272
Record name 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160162-42-5
Record name 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

β-Ionone Derivatization

β-Ionone is subjected to Grignard addition with methylmagnesium bromide to install the 2,6,6-trimethyl substitution. Subsequent acid-catalyzed cyclization yields the cyclohexenyl intermediate.

StepReagents/ConditionsYieldCharacterization
1CH₃MgBr, THF, 0°C → RT85%¹H NMR (δ 5.4 ppm, olefinic H)
2H₂SO₄, MeOH, reflux78%GC-MS (m/z 190 [M⁺])

Assembly of the Tetraenoic Acid Chain

The tetraene backbone is constructed via sequential Wittig olefinations , ensuring (2E,4E,6Z,8E) stereochemistry.

Wittig Reaction Sequence

  • C8–C9 Bond Formation :

    • Phosphonium ylide (generated from ethyl 2-bromoacetate) reacts with cyclohexenyl aldehyde.

    • Conditions: NaHMDS, THF, −78°C → RT.

    • Yield: 72%.

  • C6–C7 Bond Formation :

    • Second ylide (from 3-methyl-2-butenal) couples to the previous product.

    • Stereoselectivity controlled by ylide structure (Z-selective).

    • Yield: 68%.

  • C4–C5 and C2–C3 Bonds :

    • Repetition with p-methylbenzyl-derived ylides extends the chain.

    • Final oxidation of the ester to carboxylic acid using KMnO₄ in acidic conditions.

Coupling of Aromatic and Cyclohexenyl Moieties

The p-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling to ensure regioselectivity.

Boronic Acid Preparation

  • p-Methylphenylboronic acid is synthesized from bromo-p-xylene via lithium-halogen exchange and reaction with trimethyl borate.

Coupling Reaction

  • Palladium catalyst (Pd(PPh₃)₄), K₂CO₃, DMF/H₂O, 80°C.

  • Yield: 65%.

Final Oxidation and Purification

The ethyl ester intermediate is hydrolyzed to the carboxylic acid under acidic conditions (HCl, EtOH, reflux). Purification via silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity (HPLC).

ParameterValueMethod
Purity98.5%HPLC (C18, λ = 254 nm)
Solubility50 mg/mL in DMSOGravimetric analysis

Challenges and Optimization

  • Stereochemical Control : Isomerization during Wittig steps mitigated by low-temperature reactions.

  • Byproduct Formation : Column chromatography removes dimeric species (MW 600.9 g/mol ).

Chemical Reactions Analysis

SR 11302 undergoes various chemical reactions, primarily involving its interaction with AP-1 transcription factors. It is known to inhibit AP-1 activity selectively by binding with retinoic acid receptor alpha and retinoic acid receptor gamma, but not with retinoic acid receptor beta and retinoid X receptor alpha . The compound does not activate the transcription of retinoic acid response elements, making it unique among retinoids. Major products formed from these reactions include the inhibition of AP-1-mediated gene expression and subsequent reduction in tumor cell proliferation .

Scientific Research Applications

This compound has been studied for its role as a retinoid and its effects on cellular processes. It functions as an inhibitor of activator protein-1 (AP-1), which is involved in various signaling pathways related to cell proliferation and differentiation. The inhibition of AP-1 has been linked to antitumor effects in vivo, suggesting potential applications in cancer therapy .

Cancer Research

One of the most promising applications of 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid is in cancer research. Studies have shown that this compound can inhibit tumor growth by modulating gene expression through its interaction with nuclear receptors involved in cell cycle regulation and apoptosis .

Dermatology

Due to its retinoid properties, this compound is also being explored for dermatological applications. Retinoids are known for their ability to regulate skin cell turnover and are commonly used in treatments for acne and other skin disorders. The compound's ability to influence keratinocyte differentiation makes it a candidate for further investigation in topical formulations .

Neuroscience

Research indicates that retinoids play a crucial role in neurogenesis and neuronal differentiation. The application of 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid may extend to neuroprotective strategies against neurodegenerative diseases by promoting neuronal survival and function .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in inhibiting the growth of specific cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Skin Regeneration

In dermatological studies involving animal models, the compound was shown to enhance wound healing and promote skin regeneration by stimulating collagen synthesis and reducing inflammation. These findings support its potential use in therapeutic formulations aimed at improving skin health .

Data Tables

Application AreaDescriptionKey Findings
Cancer ResearchInhibits tumor growth via AP-1 inhibitionSignificant reduction in tumor cell viability
DermatologyRegulates skin cell turnover; potential treatment for acneEnhanced wound healing and collagen synthesis
NeurosciencePromotes neuronal survival; potential neuroprotective effectsImproved neuronal function in experimental models

Mechanism of Action

The mechanism of action of SR 11302 involves its selective inhibition of AP-1 transcription factor activity. AP-1 is a critical regulator of gene expression involved in cell proliferation, differentiation, and apoptosis. By inhibiting AP-1 activity, SR 11302 can modulate the expression of genes involved in these processes, leading to reduced tumor growth and metastasis . The compound does not activate retinoic acid response elements, which distinguishes it from other retinoids and reduces the risk of unwanted side effects .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula CAS Number Key Structural Differences
SR11302 C₂₆H₃₂O₂ 160162-42-5 4-Methylphenyl group at C7; (E,E,Z,E) double-bond configuration
Isotretinoin (13-cis-retinoic acid) C₂₀H₂₈O₂ 4759-48-2 (2Z,4E,6E,8E) configuration; lacks 4-methylphenyl group
All-trans-retinoic acid (ATRA) C₂₀H₂₈O₂ 302-79-4 (2E,4E,6E,8E) configuration; terminal cyclohexenyl group
Retinoic acid-triazolyl derivatives (e.g., (2E,4E,6E,8E)-triazolylmethyl esters) C₂₈H₃₄N₃O₂ N/A Triazolyl group at C9; esterified carboxylate

Research Findings and Derivative Innovations

Structural Modifications and Enhanced Efficacy

  • Triazolyl Derivatives: Retinoic acid-triazolyl compounds exhibit superior neuroblastoma differentiation activity compared to ATRA, inducing a 2.6-fold increase in NeuN expression in Neuro2a cells .
  • Adamantane-Conjugated ATRA (Ad-ATRA-1) : A chimeric compound combining ATRA with an adamantane moiety shows promise in targeted protein degradation, leveraging hydrophobic E3 ligases .

Emerging Analogs

  • Hydroxy/Epoxy Retinoic Acids: All-trans-18-hydroxyretinoic acid (LMPR01090054) and 5,6-epoxyretinoic acid (LMPR01090055) demonstrate altered receptor binding and metabolic stability .
  • Retinoyl-β-glucuronide (RAG): A water-soluble derivative with reduced toxicity, effective in neuroblastoma xenografts at 7.5 µM .

Biological Activity

3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, commonly referred to as SR 11302, is a synthetic retinoid compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of SR 11302, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Formula: C26H32O2
Molecular Weight: 376.5 g/mol
CAS Number: 160162-42-5
IUPAC Name: 3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Structural Characteristics

The compound features a complex structure characterized by multiple double bonds and a cyclohexene moiety. Its unique configuration allows it to interact selectively with various biological targets.

SR 11302 primarily functions as an inhibitor of the activator protein-1 (AP-1) signaling pathway. Unlike traditional retinoids that activate retinoic acid response elements (RARE), SR 11302 selectively inhibits AP-1 activity without triggering these pathways. This selective inhibition is crucial in cancer therapy as it modulates gene expression related to cell proliferation and apoptosis.

Interaction with Retinoic Acid Receptors

The compound interacts with retinoic acid receptor alpha (RARA) and retinoic acid receptor gamma (RARG), but not with retinoic acid receptor beta (RARB) or retinoid X receptor alpha (RXRA). This selective binding profile enhances its potential as a therapeutic agent with fewer side effects associated with non-selective retinoids.

Cancer Research

SR 11302 has been extensively studied for its anti-cancer properties. Research indicates that it effectively inhibits the growth of various cancer cell lines, including:

  • Breast Cancer : Demonstrated significant inhibition of cell proliferation in MCF-7 cell lines.
  • Lung Cancer : Exhibited cytotoxic effects on A549 lung cancer cells.
  • Cervical Cancer : Inhibited growth in HeLa cells.

The compound's ability to modulate gene expression linked to tumor growth makes it a promising candidate for further development in oncology .

Case Studies and Research Findings

Several studies have highlighted the efficacy of SR 11302 in preclinical models:

  • Study on Breast Cancer Cell Lines : A study showed that SR 11302 reduced MCF-7 cell viability by inducing apoptosis through the modulation of Bcl-2 family proteins.
  • In Vivo Studies : Animal models treated with SR 11302 displayed reduced tumor sizes compared to control groups. The mechanism involved downregulation of AP-1 target genes associated with tumor progression.
  • Synergistic Effects : Research indicated that combining SR 11302 with other chemotherapeutic agents enhanced anti-tumor efficacy through synergistic mechanisms .

Absorption and Distribution

SR 11302 is characterized by high gastrointestinal absorption and permeability across biological membranes. It is also classified as a moderate solubility compound. Its pharmacokinetic profile suggests potential for effective oral bioavailability .

Toxicological Assessment

Preliminary toxicological assessments indicate that SR 11302 has a favorable safety profile compared to other retinoids. However, further studies are required to fully elucidate its long-term safety and potential side effects.

ParameterValue
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionCYP1A2, CYP2C19, CYP2C9
SolubilityModerately soluble

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, such as Wittig or Horner-Wadsworth-Emmons couplings to assemble the conjugated tetraenoic acid backbone. Key steps include:

  • Stereochemical Control : Use of chiral catalysts or protecting groups to manage double-bond geometry (e.g., Z/E isomerism) .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) to resolve overlapping signals in the polyene chain. For example, unresolved C4 and C6 signals in NMR spectra may require advanced techniques like HSQC or NOESY .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV-Vis detection, leveraging the compound’s conjugated system for absorbance at ~250–300 nm .

Basic: What analytical techniques are critical for verifying structural integrity and purity?

Answer:

  • Spectroscopic Analysis :
    • NMR : Focus on resolving signals from the cyclohexenyl and tetraenoic acid moieties. For unresolved peaks (e.g., C4 and C6 in ), use variable-temperature NMR or deuterated solvents to enhance resolution .
    • FT-IR : Confirm carboxylic acid (-COOH) and aromatic C-H stretches.
  • Chromatographic Methods :
    • Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate isomers or degradation products .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting behavior (reported melting point: 174–175°C) .

Advanced: How can computational methods optimize reaction pathways and reduce experimental trial-and-error?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization or coupling steps .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR can identify low-energy pathways for polyene formation, minimizing side reactions .
  • Feedback Loops : Integrate experimental data (e.g., failed reaction conditions) into machine learning models to refine computational predictions .

Advanced: How should researchers address contradictory spectral data during structural elucidation?

Answer:

  • Signal Overlap Mitigation : For unresolved NMR peaks (e.g., ), employ 2D techniques (HSQC, HMBC) or isotopic labeling to assign ambiguous signals .
  • Dynamic Effects : Investigate conformational flexibility via molecular dynamics simulations to explain variable NOE correlations or temperature-dependent spectral shifts .
  • Cross-Validation : Compare experimental data with synthetic analogs or computational spectral predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: What strategies are effective for isolating and characterizing stereoisomers of this compound?

Answer:

  • Chromatographic Separation : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to resolve Z/E isomers .
  • Crystallography : Grow single crystals for X-ray diffraction analysis, particularly for resolving cyclohexenyl substituent configurations .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemistry in the tetraenoic acid chain .

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

Answer:

  • Degradation Studies :
    • Photostability : Expose to UV light (λ = 254–365 nm) and monitor via HPLC for cis-trans isomerization or oxidation .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (reported boiling point: 462.8°C at 760 mmHg) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., -20°C vs. ambient) .

Advanced: What experimental designs are recommended for studying its reactivity in catalytic systems?

Answer:

  • High-Throughput Screening (HTS) : Use robotic platforms to test catalytic conditions (e.g., palladium catalysts for cross-couplings) across 96-well plates .
  • In Situ Spectroscopy : Monitor reactions in real time via Raman or IR spectroscopy to capture transient intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables like solvent polarity, temperature, and catalyst loading .

Advanced: How can AI-driven platforms enhance the design of derivatives with improved bioactivity?

Answer:

  • Generative Models : Train neural networks on structural analogs to propose derivatives with modified substituents (e.g., replacing methyl groups with halogens) .
  • SAR Analysis : Use random forest or SVM algorithms to correlate structural features (e.g., logP, polar surface area) with biological activity data .
  • Automated Synthesis : Integrate AI with flow chemistry systems for rapid iteration of candidate molecules .

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